![molecular formula C9H11NO B085284 5,6,7,8-Tetrahydro-1-quinoliniumolate CAS No. 14631-48-2](/img/structure/B85284.png)
5,6,7,8-Tetrahydro-1-quinoliniumolate
Overview
Description
Synthesis Analysis
The synthesis of related quinolinium compounds involves various strategies, including condensation reactions and modifications of quinoline derivatives. For instance, compounds of pharmacological interest containing a quinoline core structure were prepared starting from 4-chloroquinoline, demonstrating the quinolinium salts' efficiency as intermediates for parallel synthesis (Bazin & Kuhn, 2005).
Molecular Structure Analysis
Molecular structure and protonation trends in quinoline derivatives have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the stability and reactivity of such compounds (Dyablo et al., 2016).
Chemical Reactions and Properties
Quinolinium compounds exhibit diverse chemical reactivity, including hydrolysis and coordination to various metals, reflecting their ambiphilic nature and potential for forming coordination complexes (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties of quinolinium derivatives can vary significantly based on their molecular structure, including changes in magnetic and spectroscopic properties. For example, the magnetic behavior of gadolinium complexes with quinolinolato ligands has been studied, providing evidence for ferromagnetic interactions influenced by π–π stacking interactions (Artizzu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and electrophilic substitutions, are crucial for understanding the behavior of quinolinium compounds. Their reactions with different reagents, leading to a variety of derivatives, underscore the versatility of quinolinium ions as synthetic intermediates (Golubushina & Chuiguk, 1972).
Scientific Research Applications
Crystallographic Studies : The structure of dicarboxylic acids was studied, highlighting interactions with polynuclear nitrogen-containing heterocyclic compounds like quinoline. This research provides insights into the structural stability and packing effects in crystallography (Barooah, Singh, & Baruah, 2008).
Protonation Trends in Molecular Structure : A study on the protonation trends of derivatives of 2,4,5-tris(dimethylamino)quinoline revealed insights into the molecular structure and basicity of quinoline derivatives (Dyablo et al., 2016).
Pharmacokinetic Studies : 5-Amino-1-methyl quinolinium, a Nicotinamide N-methyl transferase inhibitor, was quantified in rat plasma and urine samples, highlighting its potential in chronic diseases like obesity and diabetes (Awosemo et al., 2021).
Chemical Reactions with Cyclohexane and Benzene : Quinoline and isoquinoline, when activated by strong acids, were used to produce 5,6,7,8-tetrahydro derivatives, indicating potential applications in organic synthesis (Koltunov et al., 2007).
Synthesis of Antitumor Agents : Tetrahydropyrimidoazepine-based folate was synthesized as a potential antitumor agent, demonstrating the importance of 5,6,7,8-tetrahydroquinoline derivatives in medicinal chemistry (Read, Miller, & Ray, 1999).
Development of Chemosensors : New quinoxalinium salts were developed as chemosensors for anions, demonstrating the role of quinoline derivatives in analytical chemistry (Ishtiaq et al., 2016).
Study on Proton Sponge Behavior : The study of 4,5-bis(dimethylamino)quinoline showed its properties as both a proton sponge and azine, indicating its potential in chemical research (Dyablo et al., 2012).
Catalytic Asymmetric Hydrogenation : Quinolines were selectively hydrogenated to produce chiral 5,6,7,8-tetrahydroquinolines, highlighting applications in asymmetric synthesis (Kuwano, Ikeda, & Hirasada, 2015).
Fluorescent Halide-Sensitive Dyes : Quinolinium dyes were developed as halide-sensitive fluorescent indicators, useful in physiological measurements and analytical applications (Geddes et al., 2001).
Biological Activity Studies : Research on the biological activity of quaternary quinolinium salts reviewed their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities (Utreja et al., 2020).
Safety and Hazards
5,6,7,8-Tetrahydro-1-quinoliniumolate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBJUOJAKQFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=[N+]2[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380789 | |
Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1-quinoliniumolate | |
CAS RN |
14631-48-2 | |
Record name | 5,6,7,8-Tetrahydroquinoline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14631-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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